1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17426262
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22Cl2N2 |
|---|---|
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H |
| Standard InChI Key | FZEQZUGATACWTA-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride features a propan-1-amine backbone substituted at three critical positions:
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Position 1: A 2-chlorophenyl group, introducing aromaticity and electron-withdrawing characteristics.
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Amine Nitrogen: Methyl substitution, reducing basicity and altering steric interactions.
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Position 3: A pyrrolidin-1-yl group, contributing conformational rigidity and hydrogen-bonding capacity.
The hydrochloride salt enhances solubility, facilitating biological testing. While the exact molecular formula is inferred as , structural analogs suggest a molecular weight approximating 289.24 g/mol .
Computational and Experimental Data
Key physicochemical parameters derived from analogous compounds include:
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LogP: ~3.29, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Topological Polar Surface Area (TPSA): ~29.26 Ų, reflecting limited polar interactions .
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Rotatable Bonds: Five, suggesting conformational flexibility critical for receptor binding .
These properties position the compound as a candidate for central nervous system (CNS) targeting, aligning with its structural kinship to serotonin and dopamine receptor ligands .
Synthesis and Structural Optimization
Synthetic Routes
While direct synthesis protocols for this compound remain unpublished, methodologies for analogous pyrrolidine-containing amines provide a framework. A proposed pathway involves:
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Reductive Amination: Coupling 2-chlorophenylacetone with methylamine to form the secondary amine.
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Pyrrolidine Introduction: Alkylation of the intermediate with 1-chloropyrrolidine under microwave-assisted conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Yield optimization often requires iterative adjustments in reaction time, temperature, and stoichiometry, as demonstrated in related syntheses .
Challenges in Purification
The compound’s polarity and salt form necessitate advanced purification techniques, such as preparative HPLC or recrystallization from ethanol-water mixtures. Impurities, including unreacted intermediates or diastereomers, are common and require chiral resolution methods for enantiopure yields .
Pharmacological Profile and Receptor Interactions
Serotonergic and Dopaminergic Activity
Structural analogs exhibit high affinity for 5-HT₆ and D₃ receptors, with values in the nanomolar range . Key interactions include:
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Salt Bridge Formation: The protonated amine engages in a double-charge-assisted hydrogen bond with conserved aspartate residues (e.g., D3.32 in 5-HT₆R) .
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Pyrrolidine Positioning: The ring’s orientation modulates receptor subtype selectivity, with R-enantiomers favoring 5-HT₆R binding .
Table 1: Receptor Affinity of Structural Analogs
| Compound | 5-HT₆R (nM) | D₃R % Inhibition @1μM |
|---|---|---|
| PZ-1643 | 27 | 98% |
| Analog 9 (R) | 6 | 54% |
| Analog 11 | 17 | 25% |
Data adapted from PMC studies on pyrrolo[3,2-c]quinoline derivatives .
Structure-Activity Relationship (SAR) Insights
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N-Substitution: Methyl groups enhance 5-HT₆R affinity but reduce D₃R activity, suggesting steric constraints in dopaminergic binding pockets .
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Pyrrolidine Geometry: 2-(Aminomethyl)pyrrolidine derivatives outperform 3-substituted isomers in both affinity and functional activity .
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Chlorophenyl Position: Ortho-substitution (2-chloro) optimizes π-π stacking and hydrophobic interactions in receptor subpockets .
Comparative Analysis with Structural Analogs
Key Differentiators
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vs. PZ-1643: The absence of a sulfonyl group reduces off-target kinase inhibition, enhancing selectivity .
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vs. Typical Antipsychotics: Reduced D₂R affinity minimizes extrapyramidal side effects, a common liability in classical neuroleptics .
Future Directions and Research Gaps
Clinical Translation
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Phase I Trials: Prioritize pharmacokinetic profiling, particularly brain penetrance and half-life determination.
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Formulation Development: Explore nanoparticle delivery systems to bypass hepatic metabolism.
Mechanistic Elucidation
Advanced molecular dynamics simulations could unravel the compound’s allosteric effects on receptor dimerization, a poorly understood phenomenon with therapeutic implications .
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